N-(4-acetylphenyl)-5-(3-chlorophenyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-acetylphenyl)-5-(3-chlorophenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H13ClN2O3 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0614700 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation of Sulfonamide Derivatives
The synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamides, has been explored. These compounds, particularly chlorinated ones, exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The reactivity of these derivatives towards various nucleophiles and their potential interactions with biological targets like the KSHV thymidylate synthase complex were studied, providing insights into their mechanism of action (Fahim & Shalaby, 2019).
Anticancer Activity of Thiophene Derivatives
The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their evaluation for in vitro cytotoxicity revealed good inhibitory activity against various cancer cell lines. The presence of a thiazolidinone ring or a thiosemicarbazide moiety significantly enhanced their efficacy, suggesting the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Herbicidal Activity of Isoxazolecarboxamides
The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies. This research highlights the potential of these compounds in agricultural applications, offering new solutions for weed control (Hamper et al., 1995).
Cholinesterase Inhibition by Oxadiazoles
The design, synthesis, and evaluation of 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase demonstrated moderate inhibition, with some compounds outperforming established drugs like rivastigmine. This suggests their potential utility in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activity of Pyrazole Derivatives
The synthesis and evaluation of various pyrazole derivatives for antimicrobial activity revealed a moderate degree of potency against pathogenic bacterial strains and fungi, indicating their potential application in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11(22)12-5-7-15(8-6-12)20-18(23)16-10-17(24-21-16)13-3-2-4-14(19)9-13/h2-10H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBHIMKCQVSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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